molecular formula C15H14N2O B14127937 N-(Quinolin-8-yl)cyclopent-1-enecarboxamide

N-(Quinolin-8-yl)cyclopent-1-enecarboxamide

Cat. No.: B14127937
M. Wt: 238.28 g/mol
InChI Key: WJLXOKVLWVZYCI-UHFFFAOYSA-N
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Description

N-(Quinolin-8-yl)cyclopent-1-enecarboxamide is an organic compound with the molecular formula C15H14N2O It is characterized by the presence of a quinoline moiety attached to a cyclopentene ring via a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Quinolin-8-yl)cyclopent-1-enecarboxamide typically involves the reaction of 8-aminoquinoline with cyclopent-1-enecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane (DCM). The reaction mixture is stirred at low temperatures (0°C) to ensure the formation of the desired product. After the reaction, the mixture is washed with water, sodium bicarbonate solution, and brine, followed by drying over sodium sulfate. The product is then purified using column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(Quinolin-8-yl)cyclopent-1-enecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the quinoline moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

N-(Quinolin-8-yl)cyclopent-1-enecarboxamide has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Quinolin-8-yl)cyclopent-1-enecarboxamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit certain enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(Quinolin-8-yl)acrylamide
  • N-(Quinolin-8-yl)methacrylamide
  • N-(Quinolin-8-yl)cyclohex-1-enecarboxamide

Uniqueness

N-(Quinolin-8-yl)cyclopent-1-enecarboxamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the cyclopentene ring differentiates it from other quinoline derivatives, potentially leading to unique applications and properties .

Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

N-quinolin-8-ylcyclopentene-1-carboxamide

InChI

InChI=1S/C15H14N2O/c18-15(12-5-1-2-6-12)17-13-9-3-7-11-8-4-10-16-14(11)13/h3-5,7-10H,1-2,6H2,(H,17,18)

InChI Key

WJLXOKVLWVZYCI-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)C(=O)NC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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